REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[C:10]([OH:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.B(O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[C:10]([O:12][CH3:18])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)O)O
|
Name
|
|
Quantity
|
325 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
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|
Quantity
|
3.9 g
|
Type
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reactant
|
Smiles
|
B(O)(O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resultant solution is then evaporated to dryness
|
Type
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EXTRACTION
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Details
|
The residue is extracted
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Type
|
EXTRACTION
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Details
|
The aqueous phase is subsequently extracted twice with 50 ml of ethyl acetate each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |